Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

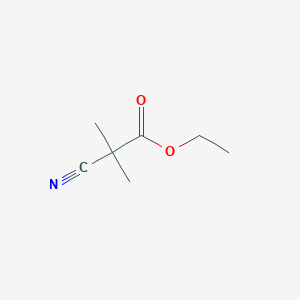

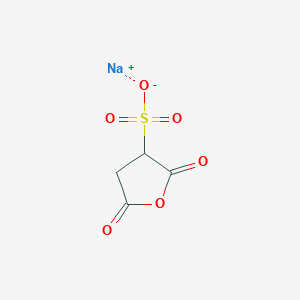

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .

Synthesis Analysis

The synthesis of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside involves the addition of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to acetone, followed by the addition of N-bromosuccinyl in batches with stirring . After the addition, the reaction is carried out at 25°C for 0.5h .Molecular Structure Analysis

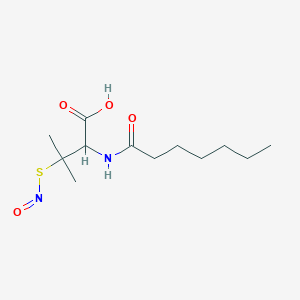

The empirical formula of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is C34H36O6 . Its molecular weight is 540.65 .Chemical Reactions Analysis

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is a useful compound in organic synthesis . For example, it enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .Physical And Chemical Properties Analysis

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is a solid substance . It has an optical activity of [α]20/D +49±2°, c = 2% in dioxane . Its melting point is 151-156 °C .Scientific Research Applications

Organic Synthesis

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is a compound useful in organic synthesis . It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives .

Preparation of D-Glucopyranosyl Derivatives

This compound can be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .

Glucosylation Reactions

As an important D-glucopyranose derivative, it plays a crucial role in glucosylation reactions . These reactions are fundamental in the synthesis of complex carbohydrates.

Intermediate in Drug Synthesis

It serves as an intermediate in the synthesis of certain drugs. For instance, it’s used in the synthesis of Voglibose and Dapagliflozin , which are medications used to treat diabetes.

Glycosyl Donor Preparation

Protected carbohydrate hemiacetals like Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside may be converted into glycosyl donors or used as donors directly . This is a key step in the synthesis of many bioactive compounds.

Nucleophilic Addition Reactions

This compound can also be used as substrates for nucleophilic addition reactions . These reactions are fundamental in the formation of carbon-carbon bonds in organic synthesis.

Direct Glucosidation

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside can be condensed with methanol, cyclohexanol, and methyl 2,3,4-tri-O-benzyl-α-d-glucopyranoside to give corresponding β-glucosides . This process is known as direct glucosidation and is a key step in the synthesis of many bioactive compounds.

Large Scale Production

This compound can be produced in multigram quantities, making it suitable for large scale production and industrial applications .

Future Directions

Mechanism of Action

Mode of Action

It’s known that similar compounds can act as glycosyl donors in biochemical reactions . They may also serve as substrates for nucleophilic addition reactions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside . For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with target molecules.

properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMACMMTPGFUCZ-YMQHIKHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369550 |

Source

|

| Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside | |

CAS RN |

10343-13-2 |

Source

|

| Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15811.png)

![Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B15813.png)